

# RLA8's role in disease models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **RLA8**

Cat. No.: **B1193565**

[Get Quote](#)

An In-Depth Technical Guide to the Role of Ribosomal Protein L8 (RPL8) in Disease Models

**A Note on Nomenclature:** The query for "**RLA8**" has been interpreted as a likely reference to RPL8 (Ribosomal Protein L8), due to the extensive body of research on RPL8 in various disease contexts and the relative scarcity of information on a molecule designated "**RLA8**". This guide will focus on the established roles of RPL8.

## Introduction

Ribosomal Protein L8 (RPL8), a component of the 60S large ribosomal subunit, is essential for protein synthesis.<sup>[1][2][3][4]</sup> Its primary function is to catalyze the elongation phase of translation.<sup>[1][2][3]</sup> However, emerging evidence points to significant "extraribosomal" functions of RPL8, implicating it in the pathophysiology of several diseases, most notably cancer and certain congenital disorders. This technical guide will provide an in-depth overview of the role of RPL8 in various disease models, detailing its involvement in key signaling pathways and presenting relevant experimental data and protocols for researchers, scientists, and drug development professionals.

## RPL8's Role in Cancer

The dysregulation of ribosomal proteins is a common feature in many human cancers.<sup>[5][6]</sup> RPL8, in particular, has been identified as a key player in the development and progression of several malignancies, with its most prominent role documented in Hepatocellular Carcinoma (HCC).

## Hepatocellular Carcinoma (HCC)

In HCC, RPL8 acts as an oncogene.[\[2\]](#)[\[4\]](#) Studies have consistently shown that RPL8 is significantly upregulated in HCC tissues and cell lines compared to normal liver tissue.[\[2\]](#)[\[4\]](#)[\[7\]](#) This overexpression is strongly correlated with poor patient prognosis.[\[2\]](#) Mechanistically, RPL8 promotes HCC progression by influencing several key cellular processes:

- Cell Proliferation and Survival: RPL8 enhances the viability and proliferation of HCC cells while suppressing apoptosis (programmed cell death).[\[2\]](#)[\[4\]](#)
- Metastasis: It promotes the migration and invasion of cancer cells, which are critical steps in the metastatic cascade.[\[2\]](#)
- Glycolysis: RPL8 expression is linked to increased glycolysis in liver cancer cells, a metabolic alteration known as the "Warburg effect" that supports rapid tumor growth.[\[4\]](#)

## Other Malignancies

Besides HCC, RPL8 expression is altered in other cancers as well:

- Colorectal Cancer (CRC): Multiple studies have reported the upregulation of RPL8 in CRC tissues compared to normal colon mucosa.[\[5\]](#)
- Osteosarcoma: A gain of RPL8 has been associated with a good response to chemotherapy in conventional osteosarcomas.
- General Cancer Expression: The Human Protein Atlas reveals moderate to strong cytoplasmic positivity for RPL8 in a variety of malignant tissues, including endometrial, colorectal, and ovarian cancers, while some gliomas, lymphomas, and skin cancers show weaker staining.[\[8\]](#)

## Quantitative Data on RPL8 Expression in Cancer

The following table summarizes the observed expression changes of RPL8 in various cancer types based on available literature.

| Cancer Type                    | Tissue/Cell Line           | Expression Change             | Method of Detection        | Reference                               |
|--------------------------------|----------------------------|-------------------------------|----------------------------|-----------------------------------------|
| Hepatocellular Carcinoma (HCC) | Tumor Tissues & Cell Lines | Upregulated                   | Bioinformatics, qPCR, WB   | <a href="#">[2]</a> <a href="#">[4]</a> |
| Colorectal Cancer (CRC)        | Tumor Tissues              | Upregulated                   | Gene-expression profiling  | <a href="#">[5]</a>                     |
| Various Cancers                | Malignant Tissues          | Moderate to Strong Expression | Immunohistochemistry (IHC) | <a href="#">[8]</a>                     |

WB: Western Blot

## Signaling Pathways Involving RPL8

RPL8 exerts its influence on cellular processes by modulating key signaling pathways. The most well-characterized of these is the mTORC1 pathway in the context of HCC.

### The USF1-RPL8-mTORC1 Signaling Axis in HCC

Recent research has elucidated a signaling cascade where RPL8 is a critical intermediary.[\[4\]](#) The transcription factor Upstream Stimulating Factor 1 (USF1) regulates the expression of RPL8. In turn, RPL8 activates the Mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[\[4\]](#)

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.[\[9\]](#)[\[10\]](#) [\[11\]](#) By activating this pathway, RPL8 promotes the pro-tumorigenic effects observed in HCC. [\[4\]](#) Inhibition of the mTORC1 pathway can negate the effects of RPL8 overexpression on liver cancer cells.[\[4\]](#)



[Click to download full resolution via product page](#)

**Caption:** The USF1-RPL8-mTORC1 signaling pathway in HCC.

## RPL8 and Ferroptosis

RPL8 has also been identified as a gene associated with ferroptosis, a form of iron-dependent regulated cell death.<sup>[2]</sup> In HCC, knockdown of RPL8 leads to increased lipid peroxidation, a key feature of ferroptosis. This suggests that RPL8 may contribute to tumor survival by suppressing this cell death pathway.<sup>[2]</sup> The regulation of ferroptosis by RPL8 appears to be linked to its influence on glutathione (GSH) synthesis, a critical antioxidant pathway.<sup>[2]</sup>



[Click to download full resolution via product page](#)

**Caption:** Conceptual diagram of RPL8's role in regulating ferroptosis.

## RPL8 in Other Diseases

### Diamond-Blackfan Anemia (DBA)

Diamond-Blackfan Anemia is a rare inherited bone marrow failure syndrome characterized by a deficiency of red blood cells.<sup>[12][13]</sup> The disease is primarily caused by heterozygous mutations in genes encoding for various ribosomal proteins.<sup>[12][13]</sup> Mutations in genes such as RPS19, RPL5, and RPL11 are common. While RPL8 itself is not one of the most frequently mutated genes in DBA, the disease pathophysiology highlights the critical importance of proper ribosome assembly and function, processes in which RPL8 is integral. The disruption of

ribosome biogenesis due to these mutations leads to p53 activation and subsequent apoptosis of erythroid progenitor cells.[12]



[Click to download full resolution via product page](#)

**Caption:** General pathophysiology of Diamond-Blackfan Anemia.

## Experimental Protocols

Investigating the function of RPL8 in disease models often involves modulating its expression in cell lines. Below is a generalized protocol for the knockdown of RPL8 using small interfering RNA (siRNA), a common technique cited in the literature.[4]

### Protocol: siRNA-Mediated Knockdown of RPL8 in Cell Culture

Objective: To transiently reduce the expression of RPL8 in a mammalian cell line to study its functional consequences.

Materials:

- Mammalian cell line of interest (e.g., MHCC-97H, SNU387 for HCC studies)
- Complete culture medium (e.g., DMEM with 10% FBS)
- siRNA targeting RPL8 (pre-designed and validated)
- Non-targeting control siRNA (si-NC)
- Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
- Opti-MEM™ Reduced Serum Medium
- 6-well plates
- Reagents for downstream analysis (e.g., qPCR, Western Blot, cell-based assays)

Procedure:

- Cell Seeding:
  - 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluence at the time of transfection.
  - For example, seed  $2.5 \times 10^5$  cells per well in 2 mL of complete culture medium.
  - Incubate at 37°C in a humidified CO<sub>2</sub> incubator.
- Transfection Complex Preparation:
  - For each well to be transfected, prepare two tubes.
  - Tube A: Dilute 50 pmol of siRNA (either RPL8-targeting or si-NC) in 150 µL of Opti-MEM™. Mix gently.

- Tube B: Dilute 5 µL of Lipofectamine™ RNAiMAX in 150 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
- Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

• Transfection:

- Aspirate the culture medium from the cells in the 6-well plate.
- Add the 300 µL of siRNA-lipid complex mixture dropwise to each well.
- Add 1.7 mL of fresh, antibiotic-free complete culture medium to each well.
- Gently rock the plate to ensure even distribution.
- Incubate the cells for 24-72 hours at 37°C. The optimal incubation time should be determined empirically.

• Validation and Downstream Analysis:

- After incubation, harvest the cells.
- To validate knockdown: Lyse a portion of the cells to extract RNA and protein. Analyze RPL8 mRNA levels by qPCR and RPL8 protein levels by Western Blot. Expect a significant reduction in RPL8 expression in cells treated with RPL8 siRNA compared to the si-NC group.
- Functional Assays: Use the remaining cells for functional assays, such as:
  - Proliferation Assay (e.g., CCK-8/MTT): To measure changes in cell viability.
  - Apoptosis Assay (e.g., Flow cytometry with Annexin V/PI staining): To quantify cell death.
  - Migration/Invasion Assay (e.g., Transwell assay): To assess metastatic potential.



[Click to download full resolution via product page](#)

**Caption:** Standard workflow for studying RPL8 function using siRNA.

## A Brief Overview of Other "L8" Molecules in Disease Models

To provide a comprehensive resource, this section briefly summarizes the roles of other biologically important molecules with an "L8" designation that are subjects of disease-related

research.

- ANGPTL8 (Angiopoietin-like protein 8): Also known as betatrophin, ANGPTL8 is a key regulator of lipid metabolism.[14][15][16][17][18] It is implicated in various metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). [14][15] Circulating levels of ANGPTL8 are often altered in these conditions.[14]
- LRP8 (Low-density lipoprotein receptor-related protein 8): Also called ApoER2, LRP8 is a receptor in the Reelin signaling pathway, which is crucial for brain development and synaptic plasticity.[1][19][20][21][22] Dysregulation of the Reelin-LRP8 pathway has been linked to neuropsychiatric and neurodegenerative disorders, including schizophrenia, bipolar disorder, and Alzheimer's disease.[1][19][20]
- TLR8 (Toll-like receptor 8): An intracellular pattern recognition receptor, TLR8 is part of the innate immune system and recognizes single-stranded viral RNA.[23][24][25][26] TLR8 agonists are being investigated as immunotherapeutic agents for cancer and infectious diseases, as they can stimulate a robust anti-tumor or anti-viral immune response.[27]
- TDP-43 rNLS8 Mouse Model: This is a specific animal model for Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD).[3][28][29][30][31] The "rNLS8" designation refers to a regulatable mouse line expressing a human TDP-43 protein with a mutated nuclear localization signal ( $\Delta$ NLS). This leads to the cytoplasmic accumulation of TDP-43, replicating a key pathological hallmark of these neurodegenerative diseases.[3][28][29]

## Conclusion

Ribosomal Protein L8 (RPL8) is increasingly recognized for its extraribosomal functions that significantly impact human health and disease. Its role as an oncogene in hepatocellular carcinoma, primarily through the activation of the mTORC1 signaling pathway and suppression of ferroptosis, highlights its potential as a prognostic biomarker and a therapeutic target. Furthermore, its fundamental role in ribosome biogenesis connects it to the pathophysiology of ribosomopathies like Diamond-Blackfan Anemia. Continued research into the complex regulatory networks involving RPL8 will be crucial for developing novel therapeutic strategies for these conditions.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Convergent Lines of Evidence Support LRP8 as a Susceptibility Gene for Psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncovering the role of RPL8 in glutathione synthesis-dependent ferroptosis control in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospective.com [biospective.com]
- 4. Silencing RPL8 inhibits the progression of hepatocellular carcinoma by down-regulating the mTORC1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deregulation of ribosomal proteins in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic and prognostic implications of ribosomal protein transcript expression patterns in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression of RPL8 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]

- 20. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 21. Apoer2/Lrp8: the undercover cop of synaptic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. genepi.qimr.edu.au [genepi.qimr.edu.au]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. Toll-Like Receptor 8 Agonist Clinical, Companies, Therapy Assessment, Therapies, Treatment, Pipeline | Pfizer, Theralase Technologies, Protara Therapeutics, Zhuhai Beihai Biotech Co., Ltd, Vaxiion The [barchart.com]
- 28. biospective.com [biospective.com]
- 29. Microglia-mediated recovery from ALS-relevant motor neuron degeneration in a mouse model of TDP-43 proteinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. 028412 - rNLS8 (or NEFH-hTDP-43ΔNLS) Strain Details [jax.org]
- To cite this document: BenchChem. [RLA8's role in disease models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193565#rla8-s-role-in-disease-models>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)